![molecular formula C15H16ClN3O B13164635 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its inclusion of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the 3-chlorophenyl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the desired oxadiazole ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.
Scientific Research Applications
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways . The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane include other spirocyclic oxadiazoles and chlorophenyl derivatives. These compounds share structural features but may differ in their specific chemical properties and biological activities . For example:
1-Phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione: This compound has a similar spirocyclic structure but different functional groups, leading to distinct chemical and biological properties.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, affecting their reactivity and applications.
The uniqueness of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2
Properties
Molecular Formula |
C15H16ClN3O |
|---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H16ClN3O/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15/h1-3,8,12,17H,4-7,9H2 |
InChI Key |
QSBAZMORFIMCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


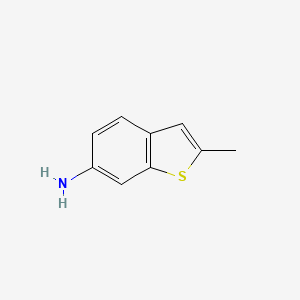

![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
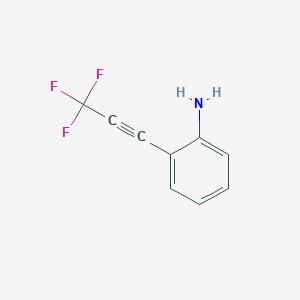


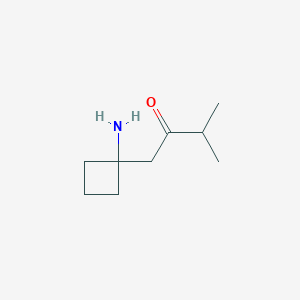
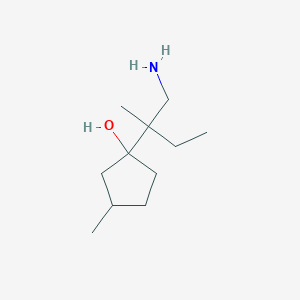

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
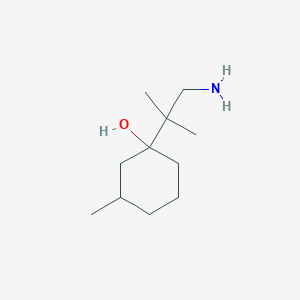

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
